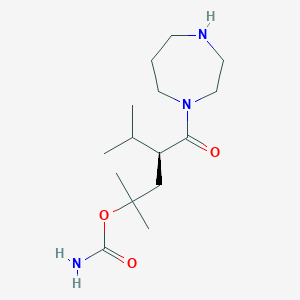

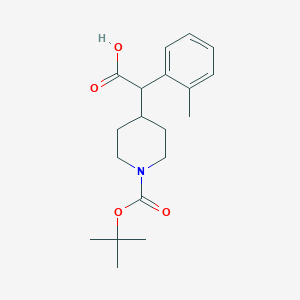

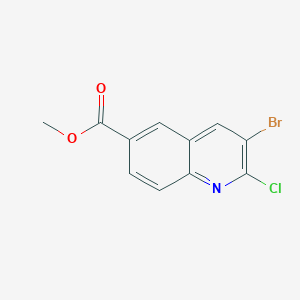

![molecular formula C17H19N3O2 B11836623 tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルは、ピリドインドール誘導体のクラスに属する合成有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、tert-ブチル基、シアノ基、カルボン酸エステルが含まれており、これらがその独自の化学的性質と反応性に寄与しています。

準備方法

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。

ピリドインドールコアの形成: これは、インドール誘導体やニトリル化合物などの適切な前駆体を含む環化反応によって実現できます。

tert-ブチル基の導入: このステップは、通常、塩基性条件下でtert-ブチルハライドを用いたアルキル化反応を伴います。

エステル化: カルボン酸エステル基は、アルコールとカルボン酸またはその誘導体を使用してエステル化反応によって導入できます。

工業生産方法では、収率とスケーラビリティを向上させるためにこれらの手順を最適化することがあります。多くの場合、触媒や特定の反応条件を使用して効率を向上させています。

化学反応の分析

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化でき、酸化誘導体を生成します。

還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応により、シアノ基をアミン基に変換できます。

置換: 求核置換反応は、シアノ基またはエステル基で起こることがあり、さまざまな置換誘導体を生成します。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、特定の温度や圧力条件があり、目的の変換を促進します。これらの反応から生成される主な生成物には、酸化されたもの、還元されたもの、および置換された誘導体があり、潜在的な生物活性を持っています。

科学研究への応用

化学: これは、より複雑な分子の合成のための構成要素として、また反応機構を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、特定の酵素や受容体の阻害剤として可能性を示しており、創薬の候補となっています。

医学: 研究は、がん細胞の増殖を阻害する能力を示す研究により、この化合物が抗がん剤として潜在的な可能性があることを示唆しています.

産業: これは、ポリマーやコーティングなど、特定の化学的性質を持つ新しい材料の開発に使用できます。

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

作用機序

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。シアノ基とカルボン酸エステルは、これらの標的への結合に重要な役割を果たし、それらの活性の阻害または調節につながります。 分子ドッキング研究は、この化合物が特定の酵素の活性部位に適合し、それらの機能を阻害し、治療効果につながることを示しています .

類似の化合物との比較

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルは、次のような他のピリドインドール誘導体と比較できます。

tert-ブチル置換[1,2,4]トリアジノ[5,6-b]インドール-3-チオール: これらの化合物は、tert-ブチル基も含まれており、顕著な生物活性を示しています.

インドロ[2,3-b]キノキサリン: これらの誘導体は、DNAインターカレーション特性と抗ウイルス剤および細胞毒性剤としての可能性で知られています.

7-シアノ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-2(5H)-カルボン酸tert-ブチルの独自性は、その官能基の特定の組み合わせにあり、これは異なる化学反応性と生物活性を付与します。

類似化合物との比較

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other pyridoindole derivatives, such as:

tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a tert-butyl group and have shown significant biological activity.

Indolo[2,3-b]quinoxalines: These derivatives are known for their DNA intercalating properties and potential as antiviral and cytotoxic agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

特性

分子式 |

C17H19N3O2 |

|---|---|

分子量 |

297.35 g/mol |

IUPAC名 |

tert-butyl 7-cyano-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |

InChI |

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3 |

InChIキー |

DXXBYFZEZKQABQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

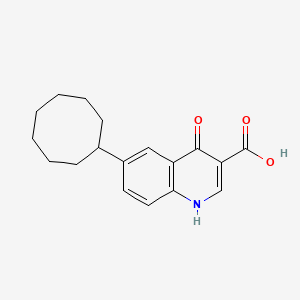

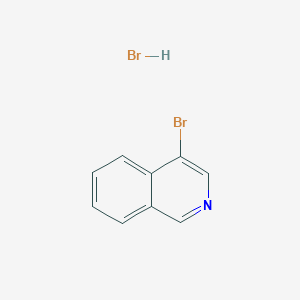

![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

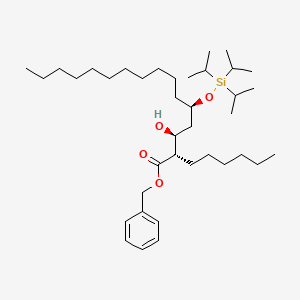

![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)